A Technical Guide to the Structural Elucidation of 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole: A Case Study Approach
A Technical Guide to the Structural Elucidation of 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole: A Case Study Approach
DISCLAIMER: As of March 2026, a publicly accessible, fully resolved crystal structure for the specific molecule 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole (CAS 60656-04-4) has not been found in the primary crystallographic databases. This guide has been constructed to provide an in-depth technical framework for its characterization. To achieve this, we will utilize data from a closely related and structurally analogous compound, (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one , as a representative example for the experimental and analytical workflows. This approach ensures that researchers and drug development professionals are equipped with a robust and scientifically grounded methodology for the structural analysis of this important class of compounds.
Introduction: The Significance of the Benzo[g]indazole Scaffold
Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] The benzo[g]indazole framework, in particular, represents a privileged scaffold in drug discovery due to its rigid, polycyclic structure that allows for precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. The synthesis and structural elucidation of these compounds are paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide provides a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis pertinent to 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole, through the lens of a validated analogue.
Part 1: Synthesis and Crystallization
The synthesis of dihydro-1H-benzo[g]indazoles can be achieved through various synthetic routes. A common approach involves the condensation of a hydrazine with a suitable diketone or a related precursor. The following protocol outlines a plausible pathway for the synthesis of the target compound class, followed by a specific, validated protocol for the analogue used in this guide.
Conceptual Synthetic Workflow
Caption: Conceptual synthetic pathway for 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole.
Detailed Experimental Protocol: Synthesis of (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one[2]
This protocol provides a validated method for a structurally related compound, demonstrating the key chemical transformations.
Rationale: This procedure employs a base-catalyzed aldol condensation between a precursor, 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one, and 4-chlorobenzaldehyde. The use of ethanol as a solvent facilitates the dissolution of the reactants, while sodium hydroxide acts as the catalyst to deprotonate the α-carbon of the indazolone, initiating the condensation. The reaction is typically rapid at room temperature.
Step-by-Step Protocol:
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Reactant Preparation: In a round-bottom flask, dissolve 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) in ethanol.
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Catalyst Addition: Add a solution of sodium hydroxide (NaOH) in ethanol to the mixture.
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Reaction: Stir the resulting mixture at room temperature for approximately 1 hour. The formation of a precipitate indicates product formation.
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Isolation: Collect the precipitate by filtration.
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Crystallization for X-ray Diffraction: Recrystallize the crude product from ethanol to obtain single crystals suitable for X-ray diffraction analysis. Colorless crystals are expected.
Part 2: Single-Crystal X-ray Diffraction Analysis
The definitive method for determining the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SC-XRD).
Experimental Workflow for SC-XRD
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Detailed Methodology
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Crystal Selection and Mounting: A suitable single crystal, free of visible defects, is selected under a microscope and mounted on a goniometer head.
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Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.
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Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
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Structure Solution and Refinement: The crystal structure is solved using computational methods (e.g., direct methods or Patterson synthesis) to obtain an initial model of the atomic arrangement. This model is then refined using a least-squares algorithm to best fit the experimental diffraction data.
Part 3: Crystal Structure and X-ray Diffraction Data for the Analogue Compound
The following data is for (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one .[2]
Crystal Data and Structure Refinement
| Parameter | Value |
| Chemical Formula | C₂₀H₁₅ClN₂O |
| Formula Weight | 334.80 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.0852 (3) |
| b (Å) | 16.5516 (5) |
| c (Å) | 9.1558 (3) |
| α (°) | 90 |
| β (°) | 106.843 (1) |
| γ (°) | 90 |
| Volume (ų) | 1608.23 (8) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I > 2σ(I)] | R₁ = 0.0461, wR₂ = 0.1292 |
| Goodness-of-fit on F² | 1.031 |
Structural Analysis
The molecular structure of the analogue reveals several key features that would be anticipated in 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole. The non-aromatic six-membered ring in the tetrahydro-indazol-4-one adopts a distorted envelope conformation.[2] A significant feature is the high degree of twist in the molecule, with the dihedral angle between the phenyl and chlorobenzene rings being 74.5(1)°.[2] The heterocyclic indazole ring system forms dihedral angles of 37.9(1)° and 64.3(1)° with the phenyl and chlorobenzene rings, respectively.[2]
In the crystal packing, weak C—H···O interactions are predominant, indicating the importance of such non-covalent interactions in the supramolecular assembly.[2] This type of detailed structural information is crucial for understanding the solid-state properties of the compound and for computational studies such as molecular docking.
Conclusion and Future Outlook
While the definitive crystal structure of 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole remains to be determined and published, this guide provides a comprehensive framework for its synthesis, crystallization, and structural elucidation. By following the detailed protocols and utilizing the analytical data from a close structural analogue, researchers can confidently approach the characterization of this and other related benzo[g]indazole derivatives. The determination of the precise three-dimensional structure of these molecules is a critical step in the development of new and effective therapeutic agents, enabling a deeper understanding of their biological function at the molecular level.
References
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Maiti, D., et al. (2012). A simple, rapid and conceptually new efficient protocol for the synthesis of 4,5-dihydro-1H-benzo[g]indazole derivatives. ResearchGate. Available at: [Link]
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de Oliveira, R. A., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1035–1043. Available at: [Link]
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Selva Meenatchi, C., et al. (2021). (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis. IUCrData, 6(12), x211195. Available at: [Link]
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Meenatchi, C. S., et al. (2022). (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one. IUCrData, 7(4), x220283. Available at: [Link]
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Taylor, R. D., et al. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 16(11), 9553-9561. Available at: [Link]
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1-PHENYL-4,5-DIHYDRO-1H-BENZO[G]INDAZOLE | CAS#:60656-04-4. Chemsrc. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. Available at: [Link]
